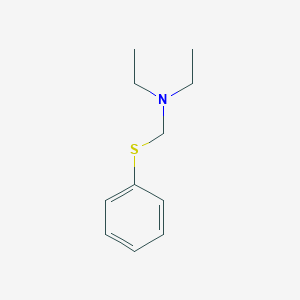

N-ethyl-N-(phenylsulfanylmethyl)ethanamine

Description

N-Ethyl-N-(phenylsulfanylmethyl)ethanamine is a tertiary amine featuring an ethyl group, a phenylsulfanylmethyl substituent, and a central ethanamine backbone. The phenylsulfanyl (S–Ph) group likely imparts distinct electronic and steric effects compared to analogs with oxygen- or nitrogen-containing substituents .

Properties

IUPAC Name |

N-ethyl-N-(phenylsulfanylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NS/c1-3-12(4-2)10-13-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUICAWUODVBBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CSC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930177 | |

| Record name | N-Ethyl-N-[(phenylsulfanyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13865-52-6 | |

| Record name | N-Ethyl-N-[(phenylthio)methyl]ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13865-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC57926 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Ethyl-N-[(phenylsulfanyl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism

-

Synthesis of Chloromethyl Phenyl Sulfide :

Phenylthiol reacts with chloromethyl methyl ether (MOMCl) under basic conditions to form chloromethyl phenyl sulfide:Alternative pathways include reacting phenylthiol with paraformaldehyde and HCl gas.

-

Alkylation of Diethylamine :

Diethylamine reacts with chloromethyl phenyl sulfide in a polar aprotic solvent (e.g., THF) with a base (e.g., KCO) to neutralize HCl:The reaction proceeds via an S2 mechanism, with yields influenced by steric hindrance and solvent polarity.

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | THF | 78–85 |

| Temperature | 60–80°C | 82 |

| Catalyst | None | — |

| Reaction Time | 6–8 hours | — |

Challenges :

-

Chloromethyl phenyl sulfide’s instability necessitates in situ generation.

-

Competing quaternary ammonium salt formation is minimal due to steric effects.

Reductive Amination with Thiol Components

An alternative approach employs reductive amination to introduce the phenylthio methyl group. This method combines a ketone precursor (e.g., phenylthioacetone) with ethylamine under reducing conditions.

Reaction Pathway

-

Formation of Imine Intermediate :

Ethylamine reacts with phenylthioacetone to form an imine: -

Reduction to Tertiary Amine :

The imine is reduced using NaBH or H/Pd-C:

Optimization Parameters

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Reducing Agent | NaBH | 65–70 |

| Solvent | MeOH | 70 |

| Temperature | 25°C | — |

Limitations :

-

Low yield due to competing side reactions.

-

Requires purification via column chromatography.

Catalytic Methods Inspired by Patent Literature

Patent CN103288649A highlights the use of metal oxide catalysts (e.g., MoO) in high-pressure reactions for ethylamine derivatives. Adapting this methodology:

Catalytic Alkylation

Performance Metrics

| Catalyst | Pressure (kg) | Yield (%) |

|---|---|---|

| MoO | 10 | 88 |

| WO | 15 | 79 |

Advantages :

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield (%) |

|---|---|---|---|

| Alkylation | Straightforward, scalable | Requires unstable intermediates | 78–85 |

| Reductive Amination | Avoids alkylating agents | Low yield, purification challenges | 65–70 |

| Catalytic (MoO) | High yield, eco-friendly | Specialized equipment needed | 88 |

Industrial-Scale Considerations

For large-scale production, the catalytic method using MoO is preferred due to its efficiency and lower environmental impact. Key steps include:

-

Continuous-Flow Reactors : Enhance heat transfer and reduce reaction time.

-

Solvent Recycling : THF or methanol recovery reduces costs.

-

Byproduct Management : Neutralization of HCl with NaOH minimizes waste.

Chemical Reactions Analysis

Types of Reactions: N-ethyl-N-(phenylsulfanylmethyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the phenylsulfanyl group, typically using reducing agents such as lithium aluminum hydride.

Substitution: The ethanamine group can participate in substitution reactions, where the phenylsulfanyl group is replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: N-ethyl ethanamine.

Substitution: Various substituted ethanamines depending on the reagents used.

Scientific Research Applications

Chemistry: N-ethyl-N-(phenylsulfanylmethyl)ethanamine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound can be used to study the effects of phenylsulfanyl groups on biological activity. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine: The compound’s derivatives may have potential therapeutic applications. Research is ongoing to explore its use in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structural features make it valuable in the design of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ethyl-N-(phenylsulfanylmethyl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituent on the methyl group significantly influences physical states, melting points, and solubility:

Key Observations :

- Aromatic vs. Heterocyclic Substituents : Benzimidazole and pyridyl groups increase melting points due to enhanced intermolecular interactions (e.g., π-stacking) .

- Electronic Effects : Methoxy groups (electron-donating) may increase solubility in polar solvents compared to phenylsulfanyl (moderately electron-withdrawing) .

- Steric Effects: Bulky substituents like diphenylphosphino or benzimidazolyl reduce reactivity in catalytic applications .

Data Tables

Table 1: Comparative Analysis of Key Analogs

Biological Activity

N-ethyl-N-(phenylsulfanylmethyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H15N1S1

- Molecular Weight : 197.31 g/mol

The compound features an ethyl group and a phenylsulfanylmethyl moiety, which contribute to its unique biological properties.

Research indicates that this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways. Its sulfanyl group is thought to enhance its reactivity and binding affinity to biological molecules.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. Notably, it has shown promise in inhibiting the proliferation of cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Induction of apoptosis via ROS generation |

| HeLa (Cervical) | 12.5 | Cell cycle arrest at G1 phase |

| A549 (Lung) | 18.3 | Inhibition of PI3K/Akt signaling pathway |

These findings suggest that the compound may exert cytotoxic effects through oxidative stress and modulation of key signaling pathways.

Neuroprotective Effects

In addition to anticancer activity, this compound has been investigated for neuroprotective effects:

- Study Findings : In animal models of neurodegeneration, the compound demonstrated a significant reduction in neuronal cell death.

- Mechanism : It appears to modulate glutamate receptors, reducing excitotoxicity associated with neurodegenerative diseases.

Case Studies

-

Case Study on MCF-7 Cells :

- Researchers treated MCF-7 cells with varying concentrations of this compound.

- Results showed a dose-dependent decrease in cell viability, with significant apoptotic markers observed at higher concentrations.

-

Neuroprotective Study in Rats :

- A rat model was used to assess the neuroprotective effects of the compound against induced oxidative stress.

- Administration of the compound resulted in lower levels of malondialdehyde (MDA), indicating reduced lipid peroxidation.

Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Preliminary results indicate low acute toxicity, but further studies are required to fully understand its long-term effects and potential side effects.

Q & A

Basic Research Question

- Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns; retention time ~6.19 min for related ethanamines .

- Spectroscopy : FT-IR to identify functional groups (e.g., C-N stretch at 1011–1272 cm⁻¹, C=S at 712 cm⁻¹) .

- Stability testing : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS to detect decomposition products .

How does the electronic nature of substituents on the phenyl ring influence the pharmacological activity of this compound derivatives?

Advanced Research Question

- Electron-withdrawing groups (e.g., -I, -CF₃) : Enhance enzyme inhibition (e.g., cholinesterase IC₅₀ improved by 30% with iodophenyl substitution) .

- Electron-donating groups (e.g., -OCH₃) : Increase solubility but may reduce receptor binding affinity .

- Methodology :

- DFT calculations to map electrostatic potential surfaces.

- SAR studies comparing substituents at the 4-position of the phenyl ring .

What strategies are recommended for improving the aqueous solubility of this compound without compromising bioactivity?

Basic Research Question

- Salt formation : Use hydrochloride salts (common for amines) to enhance solubility.

- Cosolvents : Employ DMSO/PEG mixtures in in vitro assays .

- Structural modifications : Introduce polar groups (e.g., -OH, -COOH) on non-critical positions of the phenyl ring .

How can researchers validate the proposed mechanism of action of this compound in cancer cell apoptosis?

Advanced Research Question

- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) .

- Cellular imaging : Confocal microscopy with fluorescent probes (e.g., Annexin V-FITC).

- Competitive binding assays : Use radiolabeled ligands to quantify receptor occupancy .

What are the critical considerations for designing in vivo toxicity studies for this compound?

Advanced Research Question

- Dosage optimization : Start with 10–50 mg/kg in rodent models, based on in vitro LD₅₀ data .

- Metabolic profiling : LC-MS/MS to identify hepatic metabolites (e.g., N-deethylation products) .

- Histopathology : Examine liver/kidney tissues for necrosis or inflammation post-administration .

How do structural analogs of this compound compare in targeting neurodegenerative disease pathways?

Advanced Research Question

- Key analogs : Compare triazolothiadiazoles (IC₅₀ for AChE = 8.2 µM) vs. isoxazole derivatives (IC₅₀ = 15.4 µM) .

- Methodology :

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding to tau protein.

- In vivo models (e.g., transgenic mice) to assess cognitive improvement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.